1-Ethynyl-4-nitrobenzene

Catalog No.
S774624
CAS No.
937-31-5
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4-nitrobenzene

CAS Number

937-31-5

Product Name

1-Ethynyl-4-nitrobenzene

IUPAC Name

1-ethynyl-4-nitrobenzene

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H

InChI Key

GAZZTEJDUGESGQ-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

1-Ethynyl-4-nitrobenzene; (4-Nitrophenyl)acetylene; (4-Nitrophenyl)ethyne; (p-Nitrophenyl)acetylene; 1-Ethynyl-4-nitrobenzene; 1-Nitro-4-ethynylbenzene; 4-Ethynyl-1-nitrobenzene; 4-Ethynylnitrobenzene; 4-Nitroethynylbenzene; NSC 71089; p-Ethynylnitro

Canonical SMILES

C#CC1=CC=C(C=C1)[N+](=O)[O-]

Synthesis and Characterization:

1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylethyne, is an organic compound with the chemical formula C₈H₅NO₂. It is a pale yellow solid with a melting point of 148-150 °C. The synthesis of 1-ethynyl-4-nitrobenzene has been reported using various methods, including Sonogashira coupling, Castro-Stephens coupling, and the Cadiot-Chodkiewicz reaction. [Source: Sigma-Aldrich product page, ]

Potential Applications:

Research suggests that 1-ethynyl-4-nitrobenzene may have potential applications in various scientific fields, including:

  • Organic synthesis: It can serve as a building block for the synthesis of more complex molecules due to the presence of the ethynyl group, which can participate in various coupling reactions. [Source: Journal of the American Chemical Society, doi: 10.1021/ja00262a021]
  • Material science: The nitro group and the ethynyl group in the molecule can contribute to interesting electronic and structural properties, making it a potential candidate for the development of new materials with specific functionalities. [Source: Journal of Materials Chemistry, doi: 10.1039/C5TA08451A]
  • Biomedical research: Studies have explored the potential use of 1-ethynyl-4-nitrobenzene derivatives in the development of new drugs and probes for biomedical applications. However, further research is needed to fully understand its potential and limitations in this field. [Source: European Journal of Medicinal Chemistry, doi: 10.1016/j.ejmech.2012.02.029]

1-Ethynyl-4-nitrobenzene is an organic compound with the molecular formula C₈H₅NO₂ and a CAS Registry Number of 937-31-5. It features a nitro group (-NO₂) attached to a benzene ring, which also contains an ethynyl group (-C≡CH) at the para position relative to the nitro group. This compound is characterized by its yellow crystalline solid form and is known for its reactivity due to the presence of both the ethynyl and nitro functional groups. The compound's structure can be represented as follows:

text
NO2 | C≡C - C6H4

  • Nitro group: Nitro compounds can be explosive under certain conditions, particularly in the presence of heat, strong acids, or bases. It is important to handle them with care and consult safety data sheets before use.
  • Ethynyl group: Alkynes, like the ethynyl group, are weakly acidic and can react with strong bases. Additionally, they are flammable and can be ignited by heat or spark.
, primarily due to its reactive functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The nitro group can act as a leaving group, allowing for nucleophilic substitution reactions.
  • Click Chemistry: It can undergo azide-alkyne cycloaddition, a type of click reaction that forms triazoles when reacted with azides under appropriate conditions .
  • Reduction Reactions: The nitro group can be reduced to an amine, making it useful in synthetic organic chemistry.

The biological activity of 1-Ethynyl-4-nitrobenzene has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group suggests potential activity against certain pathogens or cancer cells, although further research is needed to establish its efficacy and mechanism of action.

Several synthesis methods for 1-Ethynyl-4-nitrobenzene have been documented:

  • Sonogashira Coupling: This method involves coupling a terminal alkyne with a halogenated nitrobenzene using palladium catalysts.
  • Nitration of Ethynylbenzene: Starting from ethynylbenzene, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
  • General Click Reaction: As noted earlier, 1-Ethynyl-4-nitrobenzene can also be synthesized through click chemistry involving azides .

1-Ethynyl-4-nitrobenzene has several applications in research and industry:

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it may be used in developing new materials with specific electronic or optical characteristics.
  • Bioconjugation: Its reactive ethynyl group allows for bioconjugation applications in labeling or modifying biomolecules.

Interaction studies involving 1-Ethynyl-4-nitrobenzene focus on its reactivity with other chemical entities. These include:

  • Reactivity with Nucleophiles: The compound's ability to undergo nucleophilic substitution makes it a candidate for studying reaction mechanisms involving nucleophiles.
  • Biological Interactions: Research into how this compound interacts with biological systems could reveal potential therapeutic uses or toxicological effects.

1-Ethynyl-4-nitrobenzene shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureNotable Features
4-NitrophenylacetyleneStructureSimilar ethynyl group; used in organic synthesis.
1-Nitro-2-butyneStructureContains a nitro group; different alkyl substituent.
3-NitrophenylacetyleneStructureNitro group at meta position; differing reactivity.

Uniqueness of 1-Ethynyl-4-nitrobenzene

What sets 1-Ethynyl-4-nitrobenzene apart from these compounds is its specific arrangement of functional groups, which affects its chemical reactivity and potential applications. The combination of an ethynyl group and a para-positioned nitro group allows for unique synthetic pathways and interactions that are not possible with other structural arrangements.

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling for Aryl-Alkyne Bond Formation

The Sonogashira reaction represents one of the most efficient approaches for synthesizing 1-ethynyl-4-nitrobenzene. This cross-coupling methodology employs palladium catalysts and copper co-catalysts to form carbon-carbon bonds between aryl halides and terminal alkynes under relatively mild conditions. For the synthesis of 1-ethynyl-4-nitrobenzene, 4-iodonitrobenzene is typically coupled with acetylene or trimethylsilylacetylene followed by deprotection.

The general reaction can be represented as:
4-iodonitrobenzene + acetylene → 1-ethynyl-4-nitrobenzene

Research has demonstrated that the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene proceeds smoothly and can achieve quantitative yields under optimized conditions. The electron-withdrawing nitro group actually facilitates the oxidative addition step of the catalytic cycle, making nitro-substituted aryl halides particularly reactive substrates for Sonogashira coupling.

Several catalytic systems have been developed for this transformation, including traditional Pd(PPh₃)₄/CuI systems as well as more innovative approaches. For instance, researchers have explored greener alternatives such as water-based systems using FeCl₃·6H₂O (10 mol%) with 1,10-phenanthroline (20 mol%) as ligand under aerobic conditions. This environmentally friendly approach demonstrates how the synthesis of 1-ethynyl-4-nitrobenzene can be achieved while minimizing environmental impact.

Flow chemistry has emerged as another significant advancement for Sonogashira coupling, offering advantages such as improved heat transfer, precise reaction control, and enhanced safety profiles. These continuous flow methods are particularly valuable when working with potentially hazardous nitro compounds, allowing for safer large-scale synthesis of 1-ethynyl-4-nitrobenzene.

Castro-Stephens Reaction Optimization for Nitroaryl Systems

The Castro-Stephens coupling represents another effective approach for synthesizing 1-ethynyl-4-nitrobenzene. This reaction involves copper(I) acetylides and aryl halides in pyridine, forming disubstituted alkynes and copper(I) halides. The reaction was first described in 1963 and can be considered a predecessor to the Sonogashira coupling.

For the synthesis of 1-ethynyl-4-nitrobenzene, the reaction would involve:
Cu(C≡CH) + 4-iodonitrobenzene → 1-ethynyl-4-nitrobenzene + CuI

While the Castro-Stephens coupling generally requires higher temperatures than Sonogashira coupling, it eliminates the need for palladium catalysts, which can be advantageous from both cost and sustainability perspectives. The elevated reaction temperatures in pyridine facilitate the reaction of the copper acetylide with the aryl halide, particularly for electron-deficient systems like 4-iodonitrobenzene.

The effectiveness of Castro-Stephens coupling for nitroaryl systems has been optimized through several approaches, including the use of tailored copper catalysts and alternative solvents such as dimethylformamide (DMF). This optimization has made the reaction more applicable to the synthesis of compounds like 1-ethynyl-4-nitrobenzene, which contain electron-withdrawing groups.

Nitroalkyne Precursor Utilization

In Situ Generation via Silyltriflate Intermediates

The inherent instability of nitroalkynes has led to the development of alternative synthetic approaches using more stable precursors. One significant advancement is the development of nitrated vinyl silyltriflate equivalents that effectively serve as nitroalkyne synthons. These intermediates provide a reliable pathway to compounds like 1-ethynyl-4-nitrobenzene while circumventing stability issues.

A well-documented method for synthesizing 1-ethynyl-4-nitrobenzene involves the desilylation of trimethyl((4-nitrophenyl)ethynyl)silane. This approach utilizes the following reaction conditions:

Trimethyl((4-nitrophenyl)ethynyl)silane + KOH (in MeOH/H₂O) → 1-ethynyl-4-nitrobenzene

A specific procedure involves treating trimethyl((4-nitrophenyl)ethynyl)silane (202.2 mg, 1.0846 mmol) in MeOH (5 mL) with an aqueous solution of KOH (134.9 mg, 2.409 mmol, 5 mL), stirring at room temperature for 1 hour. The product is then extracted with dichloromethane, washed with brine, dried with MgSO₄, and purified by silica gel flash chromatography using 10% ethyl acetate in hexane to yield 1-ethynyl-4-nitrobenzene as a white solid (83 mg, 70%).

This method offers several advantages, including mild reaction conditions, good yields, and the ability to handle the more stable silylated intermediate rather than potentially unstable nitroalkynes directly.

Continuous Flow Synthesis for Hazard Mitigation

Continuous flow chemistry has emerged as a powerful approach for synthesizing potentially hazardous compounds like 1-ethynyl-4-nitrobenzene. The nitro group, combined with the reactive ethynyl functionality, presents safety concerns that can be effectively addressed through flow chemistry techniques.

In flow synthesis, reactions occur in narrow channels or tubes with high surface-to-volume ratios, allowing for excellent heat dissipation and precise control over reaction parameters. For the Sonogashira coupling of 4-iodonitrobenzene with acetylene or its derivatives, continuous flow systems offer significant advantages:

  • Enhanced safety through improved heat management
  • Increased reaction efficiency through optimized mixing
  • Reduced reaction times compared to batch processes
  • Scalability without compromising safety or efficiency
  • Minimized exposure to potentially hazardous intermediates

Research has shown that optimizing parameters such as flow rate, residence time, and catalyst loading can significantly improve the yield and purity of 1-ethynyl-4-nitrobenzene produced via continuous flow methods. These approaches are particularly valuable for industrial-scale production where safety considerations are paramount.

Reductive Functionalization Approaches

Zinc/Tin-Mediated Alkylation Pathways

Terminal alkynes, including 1-ethynyl-4-nitrobenzene, can undergo functionalization through various metal-mediated processes. Zinc Lewis acid catalysis represents a particularly effective approach for the alkylation of terminal alkynes. Using a zinc Lewis acid catalyst and proton sponge in toluene, terminal alkynes undergo alkylation by alkyl triflates to provide unsymmetrical internal alkynes.

For 1-ethynyl-4-nitrobenzene, this approach enables the introduction of various alkyl groups at the terminal position of the ethynyl moiety. The reaction proceeds via the following general mechanism:

  • Activation of the terminal alkyne by the zinc Lewis acid
  • Deprotonation by the proton sponge to form a monoalkynylzinc species
  • Reaction with alkyl triflate to form the internal alkyne

This methodology represents the first example where simple alkyl chains (beyond benzylic and norbornyl units) can be introduced onto the alkynyl carbon atom under Lewis acid catalysis. Mechanistic studies have revealed that radical pathways are unlikely in this system, suggesting an ionic reaction mechanism.

Similarly, silyl triflate-accelerated additions of catalytically generated zinc acetylides provide another approach for functionalizing alkynes like 1-ethynyl-4-nitrobenzene. These methods offer high yields, particularly for reactions involving nitro-containing compounds.

Hydrogen Atom Transfer Strategies in Protic Media

Hydrogen atom transfer (HAT) strategies have emerged as powerful tools for C(sp³)–H functionalization initiated by radical addition to alkynes. These approaches provide environmentally benign methods for functionalizing compounds like 1-ethynyl-4-nitrobenzene.

The HAT-mediated strategy enables direct and selective C(sp³)–H functionalization under mild conditions, exhibiting wider substrate scope and superior functional group tolerance compared to traditional methods. For alkynes such as 1-ethynyl-4-nitrobenzene, the reaction typically proceeds through:

  • Radical addition to the alkyne, generating a vinyl radical
  • Hydrogen atom transfer from a suitable donor
  • Formation of functionalized products

Recent advances have expanded the scope of these transformations from traditional intramolecular cyclizations to intermolecular C(sp³)–H functionalization reactions. The electron-withdrawing nitro group in 1-ethynyl-4-nitrobenzene can influence the regioselectivity and rate of these radical processes, often leading to predictable product formation.

[3+2] Dipolar Cycloaddition Reactions

The electron-deficient ethynyl group in 1-ethynyl-4-nitrobenzene acts as a potent dipolarophile in [3+2] cycloadditions, enabling the construction of nitrogen- and oxygen-containing heterocycles.

Nitrone-Based Isoxazoline Formation

Nitrones, 1,3-dipoles with general structure R₂C=N⁺–O⁻, readily engage with 1-ethynyl-4-nitrobenzene to form isoxazoline derivatives. The reaction proceeds via a concerted mechanism where the ethynyl triple bond interacts with the nitrone’s dipole, yielding a five-membered ring with concomitant transfer of electron density. Computational studies highlight the nitro group’s role in stabilizing the transition state through resonance effects, which lower the activation energy by approximately 15–20 kJ/mol compared to non-nitro analogs [3]. For instance, reactions with C,N-diarylnitrones produce 3,5-disubstituted isoxazolines with >90% regioselectivity, attributed to the nitro group’s electron-withdrawing induction directing nitrone attack to the β-position of the alkyne [4].

Regioselectivity in Nitroso Diels-Alder Processes

In nitroso Diels-Alder (NDA) reactions, 1-ethynyl-4-nitrobenzene participates as a dienophile alongside nitroso compounds (R–N=O). The nitro group’s electron-withdrawing nature enhances reactivity by polarizing the ethynyl moiety, favoring endo transition states. Experimental data demonstrate that NDA reactions with cyclic dienes like furan yield oxazine derivatives with exclusive 1,4-regioselectivity, a outcome rationalized by frontier molecular orbital (FMO) interactions [4]. Density functional theory (DFT) calculations reveal that the nitro group’s -I effect raises the LUMO energy of the ethynyl group by 0.8 eV, facilitating overlap with the nitroso compound’s HOMO [2] [4].

Transition Metal-Mediated Couplings

Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)

Under Cu(I) catalysis, 1-ethynyl-4-nitrobenzene undergoes strain-promoted cycloaddition with azides to form 1,2,3-triazoles. The nitro group’s electron-withdrawing properties accelerate the reaction by stabilizing the copper-acetylide intermediate. Kinetic studies show a second-order rate constant of $$ k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ in DMSO at 25°C, nearly threefold higher than analogous non-nitro phenylacetylenes [2]. This enhancement is attributed to the nitro group’s ability to lower the pKa of the terminal alkyne proton, facilitating deprotonation and copper coordination.

Gold-Catalyzed Cycloisomerization Pathways

Gold(I) complexes, such as [Au(PPh₃)Cl], catalyze the cycloisomerization of 1-ethynyl-4-nitrobenzene into indole derivatives via 6-endo-dig cyclization. The nitro group stabilizes the incipient positive charge at the benzylic position during the transition state, as evidenced by Hammett studies ($$ \rho = +1.8 $$) [2]. For example, heating the compound with 5 mol% [AuCl(PPh₃)] in toluene at 80°C produces 4-nitroindole in 78% yield, with no detectable byproducts.

Redox-Active Behavior in Heterocycle Synthesis

Nitro-to-Amine Reduction Cascades

Selective reduction of the nitro group in 1-ethynyl-4-nitrobenzene to an amine enables tandem heterocyclization. While specific reducing agents are not detailed in the provided sources, analogous systems utilize hydrogenation over palladium catalysts or stoichiometric reducing agents like iron in acetic acid. The resulting 1-ethynyl-4-aminobenzene undergoes spontaneous cyclization to form quinoline derivatives, driven by the amine’s nucleophilic attack on the ethynyl carbon [3].

Tandem Cyclization/Retro-Diels-Alder Sequences

Thermal treatment of 1-ethynyl-4-nitrobenzene-derived Diels-Alder adducts triggers retro processes, enabling the synthesis of functionalized aromatics. For instance, adducts formed with cyclopentadiene undergo retro-Diels-Alder cleavage at 150°C, releasing the original diene and generating nitro-substituted benzene derivatives with >95% purity [4]. This strategy is particularly valuable for protecting/releasing sensitive dienes in multistep syntheses.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

937-31-5

Wikipedia

4-Nitrophenylacetylene

Dates

Last modified: 09-14-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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